molecular formula C10H6FNO2 B8796200 3-Fluoroisoquinoline-6-carboxylic acid

3-Fluoroisoquinoline-6-carboxylic acid

Cat. No. B8796200
M. Wt: 191.16 g/mol
InChI Key: NECKTAACOVWGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoroisoquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoroisoquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoroisoquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoroisoquinoline-6-carboxylic acid

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

3-fluoroisoquinoline-6-carboxylic acid

InChI

InChI=1S/C10H6FNO2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H,13,14)

InChI Key

NECKTAACOVWGGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A slurry of 88 (413 mg, 2.013 mmol) and LiOH (56 mg, 2.34 mmol) in THF (9.8 mL) and water (1.5 mL) was stirred at RT for 1.5 h. An additional 50 mg of LiOH was added (total: 106 mg, 4.43 mmol), and the reaction was stirred for an additional 2 h. The THF was removed on a rotary evaporator. The reaction mixture was suspended in water (10 mL) and treated with 10M HCl in water (0.604 mL, 6.04 mmol). A white cloudy precipitate was collected by vacuum filtration. The precipitate was washed with water (2×2 mL) and dried under house vacuum over night to afford 349 mg (100%) of 3-fluoroisoquinoline-6-carboxylic acid (90) as a white solid, which was used in the next step without further purification.
Name
Quantity
413 mg
Type
reactant
Reaction Step One
Name
Quantity
56 mg
Type
reactant
Reaction Step One
Name
Quantity
9.8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.604 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-fluoroisoquinoline-6-carboxylate (0.257 g, 1.25 mmol) and lithium hydroxide, monohydrate (105 mg, 2.51 mmol) in THF:MeOH:H2O (3:2:1, 4 mL) was stirred at room temperature for 3 hours. The MeOH and THF were evaporated. 5% citric acid was added, and the mixture was further acidified to pH=4 with NaHSO4. The precipitate was recovered by filtration. The filtrate was extracted with chloroform-isopropanol. The organic extracts were washed with water, brine, dried over sodium sulfate and evaporated. The solids were combined to provide the product as a white solid (1.12 g, 100%). LCMS (API-ES) m/z: 192 (M+H+).
Quantity
0.257 g
Type
reactant
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
100%

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